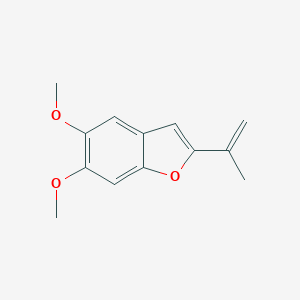

5,6-Dimethoxy-2-isopropenylbenzofuran

Vue d'ensemble

Description

5,6-Dimethoxy-2-isopropenylbenzofuran is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . It is a natural product isolated and purified from plants, specifically from the roots of Ligularia stenocephala . This compound is known for its unique structure, which includes a benzofuran ring substituted with methoxy groups and an isopropenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-isopropenylbenzofuran typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzofuran precursor.

Isopropenylation: The isopropenyl group is introduced at the 2 position through a reaction with isopropenyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and isopropenylation reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (≥98%).

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dimethoxy-2-isopropenylbenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the isopropenyl group to an isopropyl group.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of isopropyl-substituted benzofuran.

Substitution: Formation of halogenated benzofuran derivatives.

Applications De Recherche Scientifique

Structural Characteristics

The compound features a benzofuran structure with two methoxy groups at positions 5 and 6, and an isopropenyl group at position 2. This unique structure contributes to its biological activity and potential applications.

Research indicates that 5,6-Dimethoxy-2-isopropenylbenzofuran exhibits various biological activities, including:

- Antioxidant Properties : The presence of methoxy groups in the structure enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents .

Pharmacological Studies

- Neuroprotective Effects : Research has explored the neuroprotective potential of compounds similar to this compound. Studies have indicated that derivatives may inhibit acetylcholinesterase activity, which is relevant for conditions such as Alzheimer's disease .

- Cancer Research : The compound's ability to induce apoptosis in cancer cell lines is under investigation. Initial findings suggest that it may have selective cytotoxic effects on certain cancer types, warranting further exploration .

Natural Product Chemistry

This compound has been isolated from various plant species, indicating its role in natural product chemistry. Its extraction and characterization contribute to understanding plant secondary metabolites and their potential benefits.

Synthetic Applications

The compound serves as a precursor in synthetic organic chemistry. It can be used to synthesize more complex molecules through various chemical reactions, including substitution and cyclization reactions .

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of a series of benzofuran derivatives, including this compound. The results indicated significant inhibition of acetylcholinesterase activity at micromolar concentrations, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of compounds derived from Ligularia species. The study demonstrated that extracts containing this compound exhibited notable antibacterial activity against several pathogenic bacteria .

Mécanisme D'action

The mechanism of action of 5,6-Dimethoxy-2-isopropenylbenzofuran involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-Dimethoxy-2-isopropylbenzofuran: Similar structure but with an isopropyl group instead of an isopropenyl group.

5,6-Dimethoxybenzofuran: Lacks the isopropenyl group.

2-Isopropenylbenzofuran: Lacks the methoxy groups.

Uniqueness

5,6-Dimethoxy-2-isopropenylbenzofuran is unique due to the presence of both methoxy and isopropenyl groups, which contribute to its distinct chemical and biological properties .

Activité Biologique

5,6-Dimethoxy-2-isopropenylbenzofuran (DMIBF) is a naturally occurring compound primarily isolated from the roots of Ligularia stenocephala. This compound belongs to the class of phenolic compounds and has garnered attention due to its various biological activities. This article reviews the biological activity of DMIBF, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- CAS Number : 34293-09-9

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

The structural representation of DMIBF can be visualized using its SMILES notation: CC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC.

Sources and Isolation

DMIBF is primarily isolated from various species of Ligularia, particularly Ligularia stenocephala and Ligularia nanchuanica. The extraction processes typically involve solvent extraction techniques that yield DMIBF alongside other phenolic compounds.

Antioxidant Activity

DMIBF has demonstrated significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research indicates that DMIBF exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Several studies have explored the anticancer effects of DMIBF. It has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance, a study published in the Chemistry & Pharmaceutical Bulletin found that DMIBF inhibited the proliferation of human cancer cells by inducing cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | Caspase activation |

Anti-inflammatory Effects

DMIBF has also shown promise as an anti-inflammatory agent. In animal models, it reduced inflammation markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases. The underlying mechanism involves inhibition of NF-kB signaling pathways.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study conducted by researchers at the University of Maryland demonstrated that DMIBF significantly reduced oxidative stress markers in rat liver cells exposed to toxins. The results indicated a protective effect against liver damage.

-

Antimicrobial Efficacy :

- Research published in Phytomedicine evaluated the antimicrobial activity of DMIBF against Staphylococcus aureus and Escherichia coli. The findings showed that DMIBF had a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.

-

Anticancer Mechanisms :

- A detailed investigation into the anticancer properties was published in Frontiers in Pharmacology, where DMIBF was shown to inhibit tumor growth in xenograft models by modulating key signaling pathways involved in cell survival.

Propriétés

IUPAC Name |

5,6-dimethoxy-2-prop-1-en-2-yl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZBZZKLSFFYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the occurrence of 5,6-Dimethoxy-2-isopropenylbenzofuran?

A1: this compound has been isolated from the roots of the Ligularia stenocephala plant. [, , , ] This plant, belonging to the Compositae family, is a source of various bioactive compounds. [, , ]

Q2: Have there been any other compounds isolated alongside this compound from Ligularia stenocephala?

A2: Yes, several other compounds have been identified in Ligularia stenocephala alongside this compound. These include:

- Ligulacephalins A, B, and C: Novel dimeric benzofuran derivatives identified as racemates. []

- Euparin: A known natural compound. []

- (R)-(-)-hydroxytremetone: A known natural compound. []

- Friedelinol and Friedelin: Triterpenoids found in various plant species. []

- 5-Acetyl-6-hydroxy-2-isopropenyl-benzofuran: A benzofuran derivative. []

- β-sitosterol: A common plant sterol. []

- 2-Isopropenyl-6-acetyl-8-methoxy-1,3-benzodioxin-4-one: A benzodioxin derivative. []

- Phthalic acid dibutyl ester: An ester of phthalic acid. []

- N-phenyl-2-naphthylamine: An aromatic amine. []

Q3: What spectroscopic techniques were used to characterize this compound?

A3: While specific spectroscopic data isn't provided in the provided abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-visible (UV) spectroscopy to elucidate the structure of natural products. [, ] These techniques provide information about the compound's molecular weight, functional groups, and connectivity.

Q4: What is the significance of identifying and characterizing compounds like this compound from natural sources?

A4: Identifying and characterizing compounds from natural sources like plants is crucial for several reasons:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.